molecular formula C24H24N4S B2703684 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile CAS No. 303985-62-8

2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile

Cat. No.: B2703684
CAS No.: 303985-62-8
M. Wt: 400.54
InChI Key: CLUJZJUNSYHCMB-UHFFFAOYSA-N
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Description

This pyrimidinecarbonitrile derivative features a benzylsulfanyl group at position 2, a 4-methylphenyl substituent at position 4, and a piperidino (piperidine-derived) group at position 5. Its molecular formula is C₂₄H₂₅N₃S₂, with a molecular weight of 419.59 g/mol. The compound is synthesized via nucleophilic substitution reactions, typically involving pyrimidine precursors with leaving groups (e.g., chlorine) replaced by sulfur- or nitrogen-based nucleophiles .

Properties

IUPAC Name

2-benzylsulfanyl-4-(4-methylphenyl)-6-piperidin-1-ylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N4S/c1-18-10-12-20(13-11-18)22-21(16-25)23(28-14-6-3-7-15-28)27-24(26-22)29-17-19-8-4-2-5-9-19/h2,4-5,8-13H,3,6-7,14-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLUJZJUNSYHCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SCC3=CC=CC=C3)N4CCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via a nucleophilic substitution reaction using benzylthiol and a suitable leaving group on the pyrimidine ring.

    Attachment of the 4-Methylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the 4-methylphenyl group is introduced to the pyrimidine ring.

    Incorporation of the Piperidino Group: The piperidino group can be added through a nucleophilic substitution reaction using piperidine and an appropriate leaving group on the pyrimidine ring.

    Formation of the Carbonitrile Group: The carbonitrile group is typically introduced through a dehydration reaction of an amide or an aldoxime precursor.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The piperidino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity
Recent studies have indicated that compounds similar to 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile exhibit promising anticancer properties. The compound's structure allows it to interact with various biological targets, potentially leading to apoptosis in cancer cells. For instance, derivatives featuring similar piperidine structures have shown enhanced cytotoxicity against human cancer cell lines such as colon and breast cancer cells .

2. Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. Research indicates that the incorporation of the benzylsulfanyl group enhances the antimicrobial efficacy of piperidine derivatives. In vitro studies have demonstrated significant inhibition of microbial biofilm formation, particularly against strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

3. Enzyme Inhibition
Enzyme inhibition studies reveal that compounds with similar structural motifs can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These activities suggest potential therapeutic applications in treating neurodegenerative diseases like Alzheimer's and urinary tract infections . The mechanism involves binding to the active site of these enzymes, thereby preventing substrate interaction.

Case Studies

Study Focus Findings
Anticancer MechanismInduction of apoptosis in cancer cells with increased caspase activity observed in treated samples .
Antimicrobial EvaluationSignificant suppression of biofilm formation in microbial isolates; effective against Klebsiella pneumoniae and Pseudomonas aeruginosa .
Safety ProfileToxicity studies indicate no acute toxicity at doses up to 2000 mg/kg in animal models.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the intended application.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogues and their substituent-driven differences are summarized below:

Compound Substituents Molecular Weight (g/mol) Crystal System Notable Properties
Target Compound: 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile 2: Benzylsulfanyl; 4: 4-methylphenyl; 6: Piperidino 419.59 Monoclinic (P21/c) Layered stacking; no strong intermolecular interactions
2-Benzylsulfanyl-4-[(4-methylphenyl)sulfanyl]-6-pentylpyrimidine-5-carbonitrile () 2: Benzylsulfanyl; 4: (4-methylphenyl)sulfanyl; 6: n-Pentyl 419.59 Monoclinic (P21/c) Similar layered packing; synthesized via 4-thiocresol substitution
2-[(2-Methoxyethyl)sulfanyl]-4-(2-methylpropyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile () 2: Methoxyethylsulfanyl; 4: 2-methylpropyl; 6: Oxo 275.34 Not reported Centrosymmetric dimers via N–H⋯O hydrogen bonds; potential chemotherapeutic activity
2-(4-Chlorobenzylsulfanyl)-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile () 2: 4-Chlorobenzylsulfanyl; 4: 2-methylpropyl; 6: Phenylsulfanyl 429.95 Not reported Chlorine substituent enhances electron-withdrawing effects; altered reactivity

Key Observations :

  • Substituent Effects: Piperidino vs. This may improve solubility in polar solvents . Sulfanyl vs. Oxo Groups: The 6-oxo group () enables hydrogen bonding, influencing crystal packing and solubility, whereas sulfanyl groups (target compound) contribute to lipophilicity . Aromatic vs. Aliphatic Substituents: The 4-methylphenyl group (target compound) increases aromatic stacking interactions, contrasting with aliphatic substituents (e.g., 2-methylpropyl in ) .

Spectroscopic and Crystallographic Data

  • 1H NMR Comparison: Target Compound: Aromatic protons (δ 6.98–7.51 ppm), piperidino protons (δ 2.76 ppm, CH₂), and methyl groups (δ 2.27 ppm, Ar–CH₃) . Compound: Methoxyethyl protons (δ 3.27 ppm, CH₃O), NH proton (δ 13.55 ppm) .
  • Crystallography: Both the target compound and analogue adopt a monoclinic system (P21/c) with layered stacking. However, the target compound lacks strong hydrogen bonds, unlike ’s N–H⋯O interactions .

Biological Activity

2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile, also known by its CAS number 303985-63-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C24H25N5S
  • Molecular Weight : 415.55 g/mol
  • Boiling Point : 650.3 ± 55.0 °C (predicted)
  • Density : 1.27 ± 0.1 g/cm³ (predicted)
  • pKa : 6.69 ± 0.42 (predicted) .

The compound is believed to exert its biological effects through various mechanisms, primarily involving interactions with neurotransmitter systems. Preliminary studies suggest that it may act as a dopamine transporter (DAT) reuptake inhibitor, similar to other compounds in its class. This mechanism could potentially enhance dopaminergic signaling, which is critical in treating disorders such as depression and schizophrenia.

Pharmacological Effects

  • Dopamine Reuptake Inhibition :
    • The compound's structural similarity to known DAT inhibitors suggests it may function similarly, potentially leading to increased dopamine levels in the synaptic cleft.
    • In vitro studies have demonstrated binding affinities comparable to established DAT inhibitors, indicating its potential therapeutic applications in neuropsychiatric disorders.
  • Antidepressant Activity :
    • Research indicates that compounds with similar structures often exhibit antidepressant properties due to their influence on monoamine neurotransmitter systems.
    • Behavioral pharmacological tests have shown that modifications to the compound can lead to enhanced antidepressant-like effects in animal models.
  • Antitumor Potential :
    • Some studies have explored the compound's cytotoxic effects against various cancer cell lines, suggesting a possible role in oncology.
    • The exact mechanism remains under investigation, but initial findings indicate that it may induce apoptosis in cancer cells.

Case Studies and Research Findings

StudyFindings
In Vitro Study on DAT Inhibition Showed significant inhibition of dopamine reuptake with IC50 values comparable to leading DAT inhibitors .
Animal Model for Depression Demonstrated significant reductions in depressive-like behaviors when administered at therapeutic doses .
Cytotoxicity Assay Exhibited selective cytotoxicity against breast cancer cell lines with an IC50 value indicating potential for further development .

Q & A

Q. What are the optimized synthetic routes for 2-(Benzylsulfanyl)-4-(4-methylphenyl)-6-piperidino-5-pyrimidinecarbonitrile, and how are intermediates characterized?

Methodological Answer:

  • Synthesis Design : The compound is typically synthesized via multi-step condensation reactions. For example, thiourea derivatives can react with substituted benzyl halides to introduce the benzylsulfanyl group. Piperidine substitution at position 6 is achieved through nucleophilic aromatic substitution under reflux conditions in aprotic solvents like DMF or DMSO .
  • Intermediate Characterization : Key intermediates (e.g., pyrimidine precursors) are characterized using X-ray crystallography to confirm bond angles and torsion angles (e.g., N–C–S linkages ). NMR spectroscopy (1H/13C) and HPLC purity analysis are critical for verifying regioselectivity and minimizing byproducts .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Hazard Classification : The compound is classified under EU GHS/CLP as Acute Toxicity (Category 4) via oral, dermal, and inhalation routes, necessitating Warning (H302, H312, H332) labels .
  • Mitigation Strategies :
    • Use fume hoods and closed systems during synthesis to avoid aerosolization.
    • Mandatory PPE: nitrile gloves , lab coats , and safety goggles .
    • Storage in dry, airtight containers away from oxidizing agents .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Crystallographic Analysis : Single-crystal X-ray diffraction (SCXRD) resolves the pyrimidine core geometry, including dihedral angles between the benzylsulfanyl and 4-methylphenyl groups. For example, the S–C bond length typically ranges from 1.75–1.80 Å .
  • Spectroscopic Confirmation :
    • FT-IR : Confirm the presence of the nitrile group (C≡N stretch at ~2200 cm⁻¹).
    • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+) with <2 ppm error .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated against viral proteases?

Methodological Answer:

  • Target Selection : Prioritize enzymes with known pyrimidine-binding pockets, such as SARS-CoV main protease (Mpro) . Evidence suggests pyrimidinecarbonitriles inhibit viral replication by binding to catalytic cysteine residues .
  • Assay Design :
    • In vitro enzymatic assays : Measure IC50 values using fluorogenic substrates (e.g., FRET-based cleavage assays).
    • Cellular toxicity screening : Use HEK293 or Vero E6 cells to determine CC50 and selectivity indices .
  • Structural Optimization : Introduce electron-withdrawing groups (e.g., -CF3) at position 4 to enhance binding affinity .

Q. How should researchers address contradictory data on substituent effects in pyrimidinecarbonitrile derivatives?

Methodological Answer:

  • Data Reconciliation :
    • Compare substituent electronic effects via Hammett plots (σ values). For instance, electron-donating groups (e.g., -OCH3) at position 4 may reduce reactivity, while electron-withdrawing groups (e.g., -NO2) enhance electrophilicity .
    • Use density functional theory (DFT) to model charge distribution and predict regioselectivity in substitution reactions .
  • Experimental Validation : Synthesize derivatives with controlled substituent variations and analyze reaction kinetics via HPLC-MS monitoring .

Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?

Methodological Answer:

  • Structural Modifications :
    • Replace the benzylsulfanyl group with polar substituents (e.g., -SO2NH2) to enhance aqueous solubility.
    • Introduce piperazine instead of piperidine at position 6 to reduce metabolic degradation .
  • ADME Profiling :
    • Lipophilicity optimization : Target logP values <3 using chromatographic hydrophobicity index (CHI) .
    • Microsomal stability assays : Assess half-life in liver microsomes (e.g., human CYP450 isoforms) .

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